2-(3,5-Dichlorobenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzoyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzoic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 60°C, to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 3,5-dichlorobenzoyl chloride, a key intermediate, involves the chlorination of benzoic acid using chlorinating agents like thionyl chloride or phosphorus pentachloride . The resulting 3,5-dichlorobenzoyl chloride is then reacted with benzoic acid under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 2-(3,5-dichlorobenzyl)benzoic acid.
Oxidation: Formation of carboxylic acid derivatives with additional functional groups.
Scientific Research Applications
2-(3,5-Dichlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: A simpler derivative with similar chemical properties.
2,4-Dichlorobenzoic acid: Another dichlorinated benzoic acid with different substitution patterns.
2,5-Dichlorobenzoic acid: Known for its use in calibration standards and industrial applications.
Uniqueness
2-(3,5-Dichlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoyl and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3,5-dichlorobenzoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMVQTOUNYRKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.